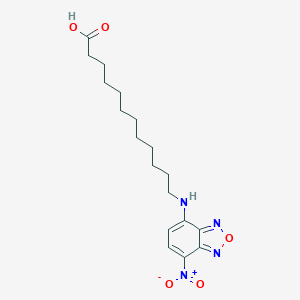

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Description

Properties

IUPAC Name |

12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c23-16(24)10-8-6-4-2-1-3-5-7-9-13-19-14-11-12-15(22(25)26)18-17(14)20-27-21-18/h11-12,19H,1-10,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOHVKMXKUSZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376356 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-39-7 | |

| Record name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the spectral properties of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid?

An In-depth Technical Guide to the Spectral Properties of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic Acid

Introduction: Unveiling a Versatile Fluorescent Probe

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, commonly referred to as NBD-dodecanoic acid, is a synthetic, fluorescently labeled fatty acid analog.[1][2] Its structure ingeniously combines a 12-carbon dodecanoic acid chain, which mimics natural fatty acids, with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[2][3] This dual functionality makes it an invaluable tool for researchers in biochemistry, cell biology, and drug development. It is particularly well-suited for probing the ligand-binding sites of fatty acid and sterol carrier proteins, investigating lipolysis, and studying the dynamics of lipid metabolism and transport within living cells.[1][4]

The paramount feature of the NBD group, and by extension NBD-dodecanoic acid, is its profound environmental sensitivity.[5][6][7] The fluorescence properties of the NBD moiety are not fixed; they change dramatically in response to the polarity of its immediate surroundings. This characteristic allows it to act as a reporter, providing nuanced insights into the molecular microenvironment it inhabits, from the aqueous cytosol to the hydrophobic core of a lipid bilayer.

Core Photophysical & Spectral Properties

The utility of any fluorescent probe is defined by its spectral characteristics. For NBD-dodecanoic acid, these properties are fundamentally linked to its local environment. The data presented below summarizes its key spectral parameters, which serve as a baseline for experimental design.

| Property | Value | Conditions / Notes |

| Excitation Maximum (λex) | ~466 nm | In methanol.[8] |

| Emission Maximum (λem) | ~530 - 539 nm | In methanol.[8][9] |

| Quantum Yield (Φ) | 0.12 - 0.26 | Highly dependent on the lipid environment; very low in aqueous solutions.[8][9][10] |

| Fluorescence Lifetime (τ) | 5 - 10 ns | Highly sensitive to membrane phase and local polarity.[11] |

| Molecular Weight | 378.42 g/mol | [12] |

| Molecular Formula | C₁₈H₂₆N₄O₅ | [12] |

The Principle of Environmental Sensitivity: A Deeper Look

The remarkable environmental sensitivity of the NBD fluorophore is the cornerstone of its utility. This phenomenon, known as solvatochromism, is driven by the probe's electronic structure.[13][14]

The NBD group possesses a strong electron-withdrawing nitro group and an electron-donating amino group.[6] Upon absorption of a photon (excitation), an intramolecular charge transfer (ICT) occurs, leading to a significant increase in the molecule's dipole moment.[5][6] The excited state is therefore much more polar than the ground state.

This change in polarity dictates the probe's interaction with its environment:

-

In Polar, Aqueous Environments: Polar solvent molecules (like water) readily stabilize the highly polar excited state. This interaction provides efficient non-radiative decay pathways, effectively "quenching" the fluorescence. Consequently, NBD-dodecanoic acid is very weakly fluorescent in water.[5][6]

-

In Non-Polar, Hydrophobic Environments: When partitioned into a non-polar environment, such as the interior of a lipid membrane or a protein's binding pocket, there are no polar molecules to stabilize the excited state in the same way. This limits non-radiative decay, causing the probe to become brightly fluorescent with a significantly higher quantum yield and a longer fluorescence lifetime.[5][6][9]

This stark contrast in fluorescence makes NBD-dodecanoic acid an exceptional tool for monitoring processes like fatty acid uptake, where the probe moves from an aqueous medium into the hydrophobic cell membrane.[15]

Figure 2. Experimental workflow for determining relative quantum yield.

Conclusion

The spectral properties of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid are defined by its unique environmental sensitivity. Its ability to dramatically increase fluorescence in hydrophobic environments makes it a premier tool for visualizing and quantifying lipid dynamics. A thorough understanding of its excitation and emission characteristics, quantum yield, and fluorescence lifetime is critical for designing robust experiments and accurately interpreting the resulting data. By leveraging these distinct spectral features, researchers can continue to elucidate complex biological processes, from fatty acid transport to the intricate organization of cellular membranes.

References

- Benchchem. (n.d.). NBD dodecanoic acid N-succinimidyl ester quantum yield compared to other NBD probes.

- MDPI. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors.

- Benchchem. (n.d.). Understanding NBD Fluorophore Environmental Sensitivity: A Technical Guide.

- Frontiers. (n.d.). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel.

- PubMed. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go-Related Gene Potassium Channel.

- Benchchem. (n.d.). Application Notes and Protocols for Live Cell Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester.

- Royal Society of Chemistry. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications.

- Benchchem. (n.d.). Long-term imaging stability of NBD dodecanoic acid N-succinimidyl ester.

- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Applications of NBD Dodecanoic Acid N-Succinimidyl Ester.

- National Institutes of Health. (n.d.). Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis.

- Benchchem. (n.d.). Application Notes and Protocols for Measuring Fatty Acid Transport Kinetics with NBD.

- Benchchem. (n.d.). NBD dodecanoic acid N-succinimidyl ester photostability and photobleaching issues.

- ResearchGate. (n.d.). Intensity-averaged lifetimes <τ> obtained for different NBD probes in fluid PC bilayers....

- Abcam. (n.d.). NBD-dodecanoic acid, Fatty acid ligand binding site probe (CAS 96801-39-7).

- Unverified Source. (n.d.). 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid - High Purity, Affordable Price.

- Chemicalbook. (2025). 12-(7-NITROBENZOFURAZAN-4-YLAMINO)DODECANOIC ACID.

- Royal Society of Chemistry. (n.d.). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers.

- PubChem. (n.d.). 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid.

- CymitQuimica. (n.d.). CAS 96801-39-7: 12-(7-nitrobenzofurazan-4-ylamino)-dodecanoic acid.

- National Institutes of Health. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds.

- National Institutes of Health. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.

- ResearchGate. (n.d.). Shown are the chemical structures of the NBD-labeled lipids in which....

- AAT Bioquest. (n.d.). Spectrum [NBD (Nitrobenzofurazan)].

Sources

- 1. 12-(7-NITROBENZOFURAZAN-4-YLAMINO)DODECANOIC ACID | 96801-39-7 [chemicalbook.com]

- 2. CAS 96801-39-7: 12-(7-nitrobenzofurazan-4-ylamino)-dodecan… [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Chemical Structure of 12-NBD-Dodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of 12-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoic acid, commonly known as NBD-dodecanoic acid. This fluorescently labeled fatty acid analog is a critical tool for investigating lipid metabolism, membrane dynamics, and the function of fatty acid binding proteins. We will detail its chemical structure and properties, provide a robust, step-by-step synthesis protocol based on established methodologies, and discuss the critical aspects of purification and characterization. This document is intended to serve as a practical resource for researchers aiming to synthesize or utilize this versatile molecular probe.

Introduction: The Significance of NBD-Dodecanoic Acid

Fluorescent molecular probes have revolutionized the study of cellular biology by allowing for the direct visualization of molecular processes in living systems.[1] NBD-dodecanoic acid is a prime example, merging the structural properties of a 12-carbon fatty acid (dodecanoic acid, also known as lauric acid) with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD).[2] This unique combination allows it to mimic natural fatty acids, making it a suitable probe for studying ligand binding sites of fatty acid and sterol carrier proteins, as well as lipolysis processes. Its fluorescence is highly sensitive to the local environment, providing valuable data on the polarity and dynamics of its surroundings.[3]

Chemical Structure and Physicochemical Properties

The structure of NBD-dodecanoic acid consists of a dodecanoic acid backbone where the terminal amino group of 12-aminododecanoic acid is covalently linked to the 4-position of the NBD fluorophore.

Systematic IUPAC Name: 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid

Key Structural Components:

-

Dodecanoic Acid Chain: A 12-carbon saturated fatty acid tail that imparts lipophilic character, facilitating its incorporation into lipid membranes and interaction with fatty acid binding proteins.[3]

-

NBD Fluorophore (7-nitro-2,1,3-benzoxadiazole): A small, environmentally sensitive fluorophore. Its electron-withdrawing nitro group makes the benzoxadiazole ring highly electron-deficient.[4]

The physicochemical and spectral properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₄O₅ | |

| Molecular Weight | 378.42 g/mol | |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [3] |

| Emission Maximum (λem) | ~530-539 nm (in Methanol) | [2][3] |

| Appearance | Orange/Yellow Solid | |

| Purity | >98% (Commercially available) |

Synthesis of NBD-Dodecanoic Acid

The synthesis of NBD-dodecanoic acid is achieved through a well-established chemical reaction: nucleophilic aromatic substitution (SNA_r_).[4] This reaction is a cornerstone for labeling primary and secondary amines with the NBD fluorophore.[4][5]

Principle of the Reaction

The core of the synthesis involves the reaction between 12-aminododecanoic acid and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The benzoxadiazole ring of NBD-Cl is highly electron-deficient due to the potent electron-withdrawing nitro group at the 7-position.[4] This makes the carbon atom at the 4-position, bonded to the chlorine atom, highly susceptible to nucleophilic attack.[4]

The primary amine group (-NH₂) of 12-aminododecanoic acid acts as the nucleophile, attacking this electrophilic carbon center. The reaction is typically conducted under slightly alkaline conditions to ensure the amine is in its deprotonated, more nucleophilic state.[4] The chlorine atom, a good leaving group, is subsequently displaced, leading to the formation of a stable, fluorescent N-substituted aminobenzoxadiazole derivative.[4][5]

Caption: Nucleophilic Aromatic Substitution reaction for NBD-Dodecanoic Acid synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from standard procedures for NBD-amine conjugation. All operations involving NBD-Cl and the final product should be performed in the dark or in amber vials to prevent photodecomposition.

Materials and Reagents:

-

12-aminododecanoic acid

-

4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

-

Triethylamine (TEA)

-

Anhydrous Acetonitrile (CH₃CN)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

-

Methanol

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Procedure:

-

Dissolution of Amine: In a round-bottom flask protected from light, dissolve 1.0 equivalent of 12-aminododecanoic acid in anhydrous acetonitrile.

-

Addition of Base: Add 1.5 to 2.0 equivalents of triethylamine to the solution. TEA acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl byproduct formed during the reaction.

-

Addition of NBD-Cl: Slowly add a solution of 1.1 equivalents of NBD-Cl dissolved in a minimal amount of anhydrous acetonitrile to the stirred amine solution. A slight molar excess of NBD-Cl ensures complete consumption of the starting amine.

-

Reaction Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.[4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes with a small percentage of acetic acid to ensure the carboxylic acid is protonated. The product spot will be yellow/orange and highly fluorescent under UV light.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

Acidification: Re-dissolve the crude residue in a suitable solvent like ethyl acetate and wash with a dilute acid (e.g., 0.1 M HCl) to remove excess triethylamine. Follow with a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again via rotary evaporation to yield the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Purification by Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. For acidic compounds like NBD-dodecanoic acid, adding 1-2% acetic acid to the mobile phase can improve resolution and prevent tailing on the column.

-

Procedure:

-

Prepare a silica gel column in the initial, low-polarity mobile phase (e.g., 20% Ethyl Acetate / 80% Hexanes).

-

Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the column.

-

Elute the column, gradually increasing the polarity of the mobile phase.

-

Collect fractions and analyze them by TLC. The desired product is typically a vibrant yellow/orange band.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified NBD-dodecanoic acid.

-

Characterization:

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the covalent attachment and the structure of the molecule. Expect to see signals corresponding to the aliphatic chain of the dodecanoic acid and the aromatic protons of the NBD group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (378.42 g/mol ).

-

Fluorescence Spectroscopy: To determine the excitation and emission maxima, which should align with known values for NBD-amine adducts (~466 nm excitation, ~530 nm emission in methanol).[3]

Caption: General experimental workflow for the synthesis and purification of NBD-Dodecanoic Acid.

Handling, Storage, and Safety

-

Safety: NBD-Cl is a potent sensitizer and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The synthesis should be performed in a well-ventilated fume hood.

-

Storage: Store NBD-dodecanoic acid as a solid at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in an anhydrous solvent like DMSO and store them at -20°C.[3] Aliquoting the stock solution is recommended to minimize freeze-thaw cycles.[3]

Conclusion

The synthesis of NBD-dodecanoic acid via nucleophilic aromatic substitution is a reliable and straightforward method for producing this invaluable molecular probe. By following a robust protocol that includes careful monitoring, purification, and characterization, researchers can confidently generate high-purity material for their studies in lipid biology and membrane dynamics. The principles outlined in this guide provide a solid foundation for the successful synthesis and application of NBD-dodecanoic acid in a modern research setting.

References

-

Al-Majed, A. A., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Publishing. Retrieved from [Link]

-

Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. Retrieved from [Link]

-

MDPI. (n.d.). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Retrieved from [Link]

-

Grifell-Junyent, M., et al. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. PMC - NIH. Retrieved from [Link]

-

Contreras, F.-X., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC - NIH. Retrieved from [Link]

Sources

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

A Comprehensive Technical Guide to 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic Acid: Nomenclature, Properties, and Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, a versatile fluorescent fatty acid analog. We will delve into its various names and abbreviations, its core physicochemical and fluorescent properties, and its critical applications in studying lipid metabolism, protein-lipid interactions, and cellular uptake mechanisms. This document is designed to serve as a practical resource for researchers, offering not only detailed protocols but also the underlying scientific principles that guide their effective implementation.

Nomenclature and Identification: A Molecule of Many Names

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid is a mouthful, which has led to the adoption of several more convenient alternative names and abbreviations in the scientific literature and commercial catalogs. Understanding these is crucial for efficient literature searches and clear communication.

The molecule's structure consists of a 12-carbon fatty acid chain (dodecanoic acid) linked to a 7-nitrobenzofurazan (NBD) fluorophore via an amino group. This fundamental structure gives rise to its various nomenclatures.

Commonly Used Names and Abbreviations:

| Name/Abbreviation | Rationale |

| 12-NBD-dodecanoic acid | A widely used and intuitive abbreviation. |

| NBD-C12 acid | A concise abbreviation where "C12" denotes the 12-carbon chain. |

| 12-(7-Nitro-2,1,3-benzoxadiazol-4-ylamino)dodecanoic acid | A more formal chemical name for the NBD moiety.[1][2] |

| 12-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoic Acid | Another variation of the formal chemical name.[3] |

| NBD-dodecanoic acid | A common and straightforward abbreviation.[4][5][6][7] |

Chemical Identifiers:

Core Principles: The Power of an Environmentally Sensitive Fluorophore

The utility of 12-NBD-dodecanoic acid as a research tool is intrinsically linked to the properties of its NBD fluorophore. The NBD group is relatively small, which minimizes its potential to perturb the biological systems it is introduced into. More importantly, its fluorescence is highly sensitive to the polarity of its immediate environment. In aqueous, polar environments, the NBD fluorophore is only weakly fluorescent. However, upon entering a nonpolar environment, such as a lipid bilayer or the hydrophobic pocket of a protein, its quantum yield increases significantly, leading to a bright fluorescent signal.[8] This solvatochromic property is the cornerstone of its application in biological research.

Key Fluorescent Properties:

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~466 nm | In methanol |

| Emission Maximum (λem) | ~530-539 nm | In methanol |

| Quantum Yield (Φ) | 0.12 - 0.26 | In a lipid environment |

Data compiled from multiple sources.[8]

This environmental sensitivity allows researchers to track the movement of the fatty acid analog from the aqueous extracellular space into the hydrophobic interior of the cell or to monitor its binding to proteins.

Key Applications and Experimental Workflows

12-NBD-dodecanoic acid is a powerful tool for investigating several key areas of cellular biology, most notably fatty acid uptake and transport, as well as protein-lipid interactions.

Probing Fatty Acid Uptake and Trafficking

The structural similarity of 12-NBD-dodecanoic acid to natural fatty acids allows it to be recognized and transported by cellular machinery. This makes it an excellent probe for studying the dynamics of fatty acid uptake and intracellular trafficking. A primary pathway investigated using this analog is the CD36-mediated uptake of long-chain fatty acids.[8]

Conceptual Workflow for a Fatty Acid Uptake Assay:

The following diagram illustrates the general steps involved in a cell-based fatty acid uptake assay using 12-NBD-dodecanoic acid.

Caption: General workflow for a cell-based fatty acid uptake assay.

Detailed Protocol for Live-Cell Imaging of Fatty Acid Uptake:

This protocol outlines a method for visualizing the uptake of 12-NBD-dodecanoic acid in live cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips.

-

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.

-

Fluorescence microscope with appropriate filters (Excitation/Emission: ~466/539 nm).

Procedure:

-

Prepare NBD-dodecanoic Acid Stock Solution: Dissolve the compound in DMSO to create a stock solution (e.g., 1-10 mg/mL). Store at -20°C, protected from light.

-

Cell Preparation: Wash the cultured cells twice with pre-warmed HBSS.

-

Prepare Working Solution: Dilute the stock solution in HBSS to a final working concentration of 1-5 µM.

-

Labeling: Add the working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[8]

-

Washing: Aspirate the labeling solution and wash the cells twice with cold HBSS containing a back-exchange reagent like fatty-acid-free Bovine Serum Albumin (BSA) to remove the probe from the outer leaflet of the plasma membrane.[4]

-

Imaging: Add fresh HBSS to the cells and immediately image using a fluorescence microscope. The intracellular accumulation of the probe will appear as green fluorescence.

Self-Validating System and Controls:

-

Unstained Control: Image unstained cells under the same conditions to assess the level of cellular autofluorescence.

-

Inhibitor Control: Pre-incubate cells with a known inhibitor of fatty acid transport (e.g., phloretin or sulfo-N-succinimidyloleate) to confirm that the observed uptake is transporter-mediated.

-

Time-Course Experiment: Perform the uptake assay at different time points to characterize the kinetics of uptake.

Investigating Protein-Lipid Interactions

The change in fluorescence of 12-NBD-dodecanoic acid upon binding to a protein can be used to quantify these interactions. This is particularly useful for studying fatty acid binding proteins (FABPs) and other lipid transport proteins.

Conceptual Workflow for a Protein-Lipid Binding Assay:

Caption: Workflow for a protein-lipid binding assay using fluorescence titration.

A Case Study: The CD36-Mediated Fatty Acid Uptake Pathway

To illustrate the practical application of 12-NBD-dodecanoic acid, let's consider its use in studying the CD36 fatty acid translocase. CD36 is a key protein involved in the uptake of long-chain fatty acids in various cell types, including muscle cells and adipocytes.[9][10] Its activity is crucial for energy metabolism, and its dysregulation is implicated in metabolic diseases.[11]

Signaling and Transport Cascade:

The binding of fatty acids to CD36 on the cell surface is believed to initiate a process that facilitates their transport across the plasma membrane.[8] The exact mechanism is still under investigation, but it is thought to involve the translocation of CD36 from intracellular stores to the plasma membrane, particularly in response to stimuli like insulin.[9][12]

Caption: Simplified diagram of CD36-mediated fatty acid uptake.

By using 12-NBD-dodecanoic acid, researchers can visualize the accumulation of fatty acids inside cells and investigate how factors like insulin or genetic modifications of CD36 affect this process. The fluorescence intensity inside the cell serves as a direct readout of the efficiency of the entire uptake and transport machinery.

Conclusion

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid, with its array of names and abbreviations, is a cornerstone tool in the study of lipid biology. Its environmentally sensitive fluorescent properties provide a powerful and relatively non-invasive means to investigate complex cellular processes in real-time. The experimental workflows and principles outlined in this guide are intended to provide researchers with a solid foundation for designing and executing robust and insightful experiments. As our understanding of the intricate roles of lipids in health and disease continues to grow, the applications for this versatile fluorescent probe are sure to expand.

References

-

PubChem. (n.d.). 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid. Retrieved from [Link]

- Morand, O., Fibach, E., Livni, N., & Gatt, S. (1984). Induction of lipid storage in cultured leukemic myeloid cells by pyrene-dodecanoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 793(1), 95–104.

- Simard, J. R., et al. (2010). CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane. Biochemistry, 52(41), 7254-61.

- Glatz, J. F. C., & Luiken, J. J. F. P. (2017). CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis. Current Opinion in Lipidology, 28(3), 221-227.

- Bonen, A., et al. (2007). Impact on fatty acid metabolism and differential localization of FATP1 and FAT/CD36 proteins delivered in cultured human muscle cells. American Journal of Physiology-Endocrinology and Metabolism, 292(4), E1169-E1178.

- Goral, M., et al. (2008). [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles]. Postepy Higieny i Medycyny Doswiadczalnej, 62, 407-415.

-

JoVE. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Retrieved from [Link]

- El-Assal, D., et al. (2019). Impact on fatty acid metabolism and differential localization of FATP1 and FAT/CD36 proteins delivered in cultured human muscle cells. American Journal of Physiology-Endocrinology and Metabolism, 292(4).

- Glatz, J. F., & Luiken, J. J. (2017). CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis. Current opinion in lipidology, 28(3), 221–227.

- Simard, J. R., et al. (2013). CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane. Biochemistry, 52(41), 7254–7261.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact on fatty acid metabolism and differential localization of FATP1 and FAT/CD36 proteins delivered in cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to 12-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoic Acid (NBD-C12 Acid): Properties and Experimental Applications

This technical guide provides a comprehensive overview of the physical, chemical, and fluorescent properties of 12-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoic acid (NBD-C12 acid). Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this versatile fluorescent fatty acid analog and offers detailed, field-proven protocols for its application in cellular and biochemical research.

Introduction: The Power of a Fluorescent Fatty Acid Analog

NBD-C12 acid is a synthetic fluorescent probe that marries the structural characteristics of a C12 fatty acid (dodecanoic acid) with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD).[1][2] This unique combination allows for the direct visualization and tracking of fatty acid uptake, trafficking, and metabolism within living cells, as well as the labeling of proteins and other biomolecules.[3][4] The dodecanoic acid backbone facilitates its incorporation into cellular membranes and interaction with lipid-binding proteins, mimicking the behavior of its natural counterparts.[3] The NBD moiety, in turn, provides a fluorescent signal that is highly sensitive to the polarity of its local environment, offering insights into the molecular surroundings of the probe.[5]

Core Physicochemical and Fluorescent Properties

A thorough understanding of the fundamental properties of NBD-C12 acid is paramount for designing robust and reproducible experiments. The following tables summarize its key characteristics.

Table 1: General and Physicochemical Properties of NBD-C12 Acid

| Property | Value | Source(s) |

| Synonyms | NBD-C12 acid, 12-(7-Nitro-2,1,3-benzoxadiazol-4-ylamino)dodecanoic acid | [1][2][6] |

| CAS Number | 96801-39-7 | [1][2][6] |

| Molecular Formula | C18H26N4O5 | [1][2][7] |

| Molecular Weight | 378.42 g/mol | [2][6][7] |

| Appearance | Solid powder | [8] |

| Purity | ≥95% | [2][6] |

| Storage | Store at -20°C, protected from light. | [9] |

| Stability | Stable for at least one year when stored properly. | [9] |

Table 2: Fluorescent Properties of NBD-C12 Acid

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~466 nm | [3][4] |

| Emission Maximum (λem) | ~535-539 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ in ethanol | [4] |

| Quantum Yield (ΦF) | Environmentally sensitive; generally low in aqueous solutions. | [11][12] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[7] Sparingly soluble in aqueous solutions. |

Note: The fluorescence of the NBD group is highly sensitive to its microenvironment. In nonpolar, hydrophobic environments, its fluorescence intensity increases, and the emission maximum can shift to shorter wavelengths (a "blue shift").[5] Conversely, in polar, aqueous environments, its fluorescence is significantly quenched.[5]

Experimental Design and Protocols: A Practical Guide

The utility of NBD-C12 acid spans a range of applications, primarily centered on lipid biology and protein interactions. The choice of experimental conditions is critical to harnessing the full potential of this probe.

Rationale for Experimental Choices

The dual nature of NBD-C12 acid—a fatty acid analog and an amine-reactive fluorescent dye—dictates the experimental design.[2][3]

-

For Lipid Metabolism Studies: The dodecanoic acid tail allows the molecule to be recognized and processed by cellular machinery involved in fatty acid transport and metabolism.[3] To favor this pathway, experiments are typically conducted at 37°C to allow for active cellular processes.[3]

-

For Protein Labeling: The carboxylic acid group can be activated (e.g., to an N-succinimidyl ester) to react with primary amines, such as the side chains of lysine residues on proteins, forming stable amide bonds.[3][10] This allows for the covalent attachment of the NBD fluorophore to proteins of interest.

Visualizing the Workflow: From Probe to Signal

The following diagram illustrates the general workflow for utilizing NBD-C12 acid in cellular imaging experiments.

Caption: Mechanism of NBD-C12 acid uptake and fluorescence in a cellular context.

Once introduced to cells, the hydrophobic dodecanoic acid tail of NBD-C12 acid facilitates its partitioning into the plasma membrane. [3]From there, it can be transported across the membrane and into the cytoplasm by fatty acid transport proteins. Inside the cell, it can be trafficked to various organelles, such as the endoplasmic reticulum and Golgi apparatus, for metabolism and incorporation into complex lipids, or stored in lipid droplets. [3]The fluorescence of the NBD group is quenched in the aqueous extracellular medium but increases significantly as it enters the hydrophobic environment of the lipid bilayer and intracellular compartments, providing a clear signal for its uptake and localization. [5]

Conclusion

NBD-C12 acid is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug development. Its ability to mimic natural fatty acids, coupled with its environmentally sensitive fluorescence, provides a unique window into the complex processes of lipid metabolism and transport. By understanding its core properties and adhering to optimized experimental protocols, researchers can leverage NBD-C12 acid to gain valuable insights into cellular function in both healthy and diseased states.

References

-

PubChem. 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid. [Link]

-

PubMed Central. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. [Link]

-

National Institute of Standards and Technology. Dodecanoic acid. [Link]

-

Glen Research. Extinction Coefficients and Fluorescence Data. [Link]

-

Avanti Polar Lipids. 12-NBD Stearate. [Link]

-

CAS Common Chemistry. 12-Aminododecanoic acid. [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

-

ACS Publications. Thermal Properties and Reliabilities of Lauric Acid-Based Binary Eutectic Fatty Acid as a Phase Change Material for Building Energy Conservation. [Link]

-

PubChem. Lauric Acid. [Link]

-

ResearchGate. Fatty acid solubility in 20%DMSO for alpha-glucosidase test. [Link]

-

ResearchGate. Thermal Properties and Reliabilities of Lauric Acid-Based Binary Eutectic Fatty Acid as a Phase Change Material for Building Energy Conservation. [Link]

-

ResearchGate. Solubility of N2O and CO2 in Dimethyl Sulfoxide, 2-(Butylamino)ethanol, and Their Water-Lean Blends. [Link]

-

ResearchGate. A nitrobenzofuran-conjugated phosphatidylcholine (C12-NBD-PC) as a stain for membrane lamellae for both microscopic imaging and spectrofluorimetry. [Link]

-

PubMed. Synthesis and properties of a highly fluorescent derivative of phosphatidylethanolamine. [Link]

Sources

- 1. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-AMINODODECANOIC ACID | 693-57-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Dual Nature of Light: An In-depth Technical Guide to the Mechanism of Fluorescence for NBD-Labeled Fatty Acids

For researchers, scientists, and drug development professionals navigating the intricate world of cellular lipid metabolism, fluorescent probes are indispensable tools. Among these, fatty acids labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group have emerged as a workhorse for visualizing the uptake, trafficking, and storage of lipids in living cells.[1] The power of NBD-labeled fatty acids lies in the exquisitely sensitive nature of the NBD fluorophore, whose fluorescent properties are intrinsically linked to its immediate molecular surroundings. This guide provides a deep dive into the core mechanisms governing the fluorescence of NBD-labeled fatty acids, offering both the theoretical underpinnings and practical insights required for robust experimental design and accurate data interpretation.

Part 1: The Heart of the Matter: Unraveling the NBD Fluorophore's Environmental Sensitivity

The utility of the NBD fluorophore is rooted in its remarkable ability to change its fluorescence in response to the polarity of its environment, a phenomenon known as solvatochromism.[2][3] This sensitivity is not a mere artifact but a direct consequence of its molecular structure and electronic properties.

The Intramolecular Charge Transfer (ICT) Mechanism

At the core of NBD's environmental sensitivity is an intramolecular charge transfer (ICT) process.[2][4] The NBD moiety consists of an electron-donating group (an amine in the case of labeled fatty acids) and a potent electron-withdrawing nitro group.[2] Upon excitation with light, a significant redistribution of electron density occurs, leading to a substantial increase in the dipole moment of the excited state.[2][5] This altered excited state is highly susceptible to stabilization by polar solvent molecules.

In a polar environment, such as the aqueous cytoplasm, solvent molecules can reorient around the excited-state dipole of the NBD fluorophore. This solvent relaxation lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.[6] Conversely, in a nonpolar or hydrophobic environment, like the interior of a lipid droplet or a cell membrane, this solvent relaxation is restricted.[7] Consequently, the energy of the excited state remains higher, leading to a blue-shift (a shift to shorter wavelengths) in the fluorescence emission and a significant increase in the fluorescence quantum yield.[2][6] This is the fundamental principle that allows researchers to distinguish between NBD-labeled fatty acids in the aqueous phase versus those sequestered within hydrophobic cellular compartments.

dot

Caption: Intramolecular Charge Transfer and Solvent Relaxation of NBD.

Photophysical Properties and Solvatochromism in Action

The dramatic effect of the local environment on the fluorescence of NBD is quantitatively demonstrated by its photophysical properties in various solvents. As the polarity of the solvent increases, a noticeable bathochromic (red) shift in the emission maximum is observed, accompanied by a decrease in the fluorescence quantum yield and lifetime.[6][8]

| Solvent | Dielectric Constant | Emission Maximum (nm) | Relative Intensity | Fluorescence Lifetime (ns) |

| Hexane | 1.88 | 510 | - | 3.5 |

| Ethanol | 24.6 | 532 | 0.50 | - |

| Methanol | 32.7 | 535 | 0.25 | - |

| Water | 80.1 | 550 | 0.01 | - |

| Data adapted from various studies on NBD and its derivatives.[2][6] |

This pronounced solvatochromism is the cornerstone of many NBD-based assays. For instance, when NBD-labeled fatty acids are introduced to cells, they initially exhibit weak fluorescence in the aqueous culture medium.[7] Upon cellular uptake and incorporation into the hydrophobic environment of membranes and lipid droplets, their fluorescence intensifies dramatically, providing a clear and quantifiable signal of their transport and localization.[1][7]

Part 2: Experimental Considerations and Protocols

Harnessing the unique properties of NBD-labeled fatty acids for cellular research requires meticulous experimental design and execution. Here, we provide field-proven insights and detailed protocols for common applications.

Key Experimental Choices: Causality and Validation

-

Probe Selection: The choice of the fatty acid chain length (e.g., NBD-undecanoic acid, NBD-stearic acid) can influence its metabolic fate and trafficking pathways. Shorter-chain analogs may be more readily taken up by cells.[9]

-

Concentration and Incubation Time: Optimizing the concentration of the NBD-labeled fatty acid and the incubation time is critical to ensure sufficient signal without inducing cytotoxicity or artifacts from probe aggregation and self-quenching.[10]

-

Temperature Control: Fatty acid uptake and metabolism are temperature-dependent processes. Performing experiments at 37°C is crucial for studying active transport, while lower temperatures can be used to dissect passive diffusion and membrane binding.[11]

-

Back-Exchange: To differentiate between fatty acids bound to the outer leaflet of the plasma membrane and those that have been internalized, a "back-exchange" step using a fatty acid-free bovine serum albumin (BSA) solution is often employed. BSA will effectively strip away the externally bound probes.[12]

Protocol: Live-Cell Imaging of Fatty Acid Uptake

This protocol outlines a general procedure for visualizing the uptake of NBD-labeled fatty acids in cultured mammalian cells using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips.

-

NBD-labeled fatty acid (e.g., NBD-undecanoic acid).

-

Dimethyl sulfoxide (DMSO) for stock solution preparation.

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺).

-

Fatty acid-free Bovine Serum Albumin (BSA).

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~539 nm).[13]

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the NBD-labeled fatty acid in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-5 µM) in pre-warmed live-cell imaging buffer.[13]

-

Cell Labeling: Wash the cells twice with pre-warmed imaging buffer. Add the NBD-fatty acid working solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.[13]

-

Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells and immediately acquire images using a fluorescence microscope.

-

(Optional) Back-Exchange: After the initial imaging, incubate the cells with a solution of fatty acid-free BSA (e.g., 1% in imaging buffer) for a short period (e.g., 5-10 minutes) to remove plasma membrane-bound probe. Wash and re-image to visualize the internalized fatty acids.

dot

Caption: Experimental Workflow for NBD-Fatty Acid Uptake Assay.

Part 3: Advanced Concepts and Data Interpretation

Beyond simple visualization, understanding the nuances of NBD fluorescence can provide deeper insights into cellular processes.

Fluorescence Quenching Mechanisms

The fluorescence of NBD can be diminished or "quenched" through several mechanisms, which can be both a challenge and an experimental tool.

-

Self-Quenching: At high concentrations, NBD molecules can interact with each other, leading to a decrease in fluorescence intensity.[10][14] This is an important consideration when determining the optimal probe concentration.

-

Chemical Quenching: Certain molecules can act as chemical quenchers of NBD fluorescence. A notable example is sodium dithionite, which can reduce the nitro group of NBD, rendering it non-fluorescent.[15][16] As dithionite is generally membrane-impermeant, it can be used to selectively quench the fluorescence of NBD probes on the outer leaflet of the plasma membrane, providing a method to quantify internalization.[15] However, it's crucial to note that the membrane permeability of dithionite can be pH-dependent.[16]

Red Edge Excitation Shift (REES)

In motionally restricted environments, such as when an NBD-labeled ligand is bound to a receptor, a phenomenon known as Red Edge Excitation Shift (REES) can be observed.[5][17] This is characterized by a shift in the fluorescence emission maximum to longer wavelengths as the excitation wavelength is moved to the "red edge" of the absorption spectrum.[5] The observation of REES provides evidence that the NBD fluorophore is in a constrained environment, offering insights into molecular binding and interactions.

Conclusion

NBD-labeled fatty acids are powerful tools for the study of lipid biology, but their effective use hinges on a thorough understanding of the underlying fluorescence mechanisms. The environmental sensitivity of the NBD fluorophore, driven by intramolecular charge transfer, provides a direct readout of the fatty acid's journey from the extracellular space into the hydrophobic interiors of the cell. By carefully considering experimental parameters and being mindful of potential artifacts such as quenching, researchers can leverage the unique properties of NBD to gain valuable insights into the complex and dynamic world of cellular lipid metabolism.

References

-

Haldar, S., & Chattopadhyay, A. (2013). Application of NBD-Labeled Lipids in Membrane and Cell Biology. In Lipid-Protein Interactions: Methods and Protocols (pp. 229-242). Humana Press. [Link]

-

Klymchenko, A. S., & Mely, Y. (2006). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 8(41), 4831-4836. [Link]

-

Shrivastava, S., & Chattopadhyay, A. (2010). Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching. The Journal of Physical Chemistry B, 114(38), 12456-12463. [Link]

-

Yuan, L., Lin, W., Zheng, K., & He, L. (2013). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 42(2), 622-661. [Link]

-

ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. [Link]

-

ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. [Link]

-

ResearchGate. (n.d.). NBD-cholesterol probes to track cholesterol distribution in model membranes. [Link]

-

Paila, Y. D., Tiwari, S., & Chattopadhyay, A. (2007). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Journal of Fluorescence, 17(4), 389-396. [Link]

-

Le, P. U., & Chaires, J. B. (2015). Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers. Pharmaceutical research, 32(4), 1162–1171. [Link]

-

Cuesta-Rubio, O., et al. (2019). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 24(15), 2788. [Link]

-

Mukherjee, S., et al. (2007). Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches: Implications in membrane research. The Journal of Physical Chemistry B, 111(28), 8203-8210. [Link]

-

Paila, Y. D., Tiwari, S., & Chattopadhyay, A. (2007). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Journal of Fluorescence, 17(4), 389-396. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic fluorescent dyes as universal tools for biological research. L'Actualité Chimique, (414-415), 34-40. [Link]

-

ResearchGate. (n.d.). Comparison of quenching 2 μM NBDM, as measured by fluorescence. [Link]

-

Zhuang, Z., et al. (2020). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. ACS Omega, 5(1), 324-330. [Link]

-

ResearchGate. (n.d.). Fluorescence quenching of NBD-labeled T-domain. [Link]

-

ResearchGate. (n.d.). Fractional fluorescence quenching of NBD-PS as a function of the molar. [Link]

-

Baum, J. F., Bredegaard, L., Herrera, S. A., & Pomorski, T. G. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771. [Link]

-

ResearchGate. (n.d.). NBD-lipid Uptake Assay for Mammalian Cell Lines. [Link]

-

Laji, R., & White, S. H. (2021). A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins. Biophysical journal, 120(21), 4707–4711. [Link]

-

ResearchGate. (n.d.). A solvatochromic dye for probing significantly the dipolarity/polarizability of HBD (hydrogen bond donating) environments. [Link]

-

ResearchGate. (n.d.). Cell-free biosynthesis of NBD-labelled phospholipids. [Link]

-

Paila, Y. D., Tiwari, S., & Chattopadhyay, A. (2007). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Journal of Fluorescence, 17(4), 389-396. [Link]

-

Reichardt, C., & Welton, T. (2011). A solvatochromic dye for probing significantly the dipolarity/polarizability of HBD (hydrogen bond donating) environments. New Journal of Chemistry, 35(10), 2095-2099. [Link]

-

Pomorski, T. G., & Hrafnsdóttir, S. (2022). NBD-lipid Uptake Assay for Mammalian Cell Lines. Bio-protocol, 12(4), e4330. [Link]

-

ResearchGate. (n.d.). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. [Link]

-

Baum, J. F., Bredegaard, L., Herrera, S. A., & Pomorski, T. G. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. Bio-protocol, 13(13), e4771. [Link]

-

Abrams, F. S., & London, E. (2002). Determination of the location of fluorescent probes attached to fatty acids using parallax analysis of fluorescence quenching: effect of carboxyl ionization state and environment on depth. Biochemistry, 41(35), 10846-10855. [Link]

-

Wang, J., et al. (2020). De novo labeling and trafficking of individual lipid species in live cells. Analytical and bioanalytical chemistry, 412(23), 5781-5791. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. [Link]

-

Dirty Medicine. (2016, April 5). Fatty Acid Synthesis - NBDE/USMLE - Biochemistry [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Transport of NBD-Dodecanoic Acid

This guide provides a comprehensive technical overview of 12-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-ylamino)dodecanoic acid (NBD-dodecanoic acid), a fluorescently labeled fatty acid analog. It is designed for researchers, scientists, and drug development professionals investigating the intricate mechanisms of lipid metabolism. We will delve into the core principles of its cellular uptake, intracellular transport, and the experimental methodologies used to visualize and quantify these dynamic processes.

Foundational Principles: NBD-Dodecanoic Acid as a Molecular Probe

NBD-dodecanoic acid is a synthetic derivative of dodecanoic acid, a 12-carbon saturated fatty acid, modified with a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[1] This dual-functionality molecule serves as a powerful tool in cell biology for several key reasons:

-

Structural Mimicry : The dodecanoic acid backbone allows it to be recognized and processed by the cellular machinery responsible for natural fatty acid transport.[1][2]

-

Environmental Sensitivity : The NBD fluorophore exhibits fluorescence that is highly sensitive to its environment; it is weakly fluorescent in aqueous (polar) environments but becomes highly fluorescent in nonpolar environments, such as within the lipid bilayer of a cell membrane or when bound to a protein.[3] This property is invaluable for probing the ligand-binding sites of fatty acid carrier proteins.[3]

-

Visualization and Quantification : The probe's fluorescence (Excitation/Emission maxima at ~466 nm and ~530 nm, respectively) enables direct visualization of its uptake and subcellular localization via fluorescence microscopy and quantification of its internalization using techniques like flow cytometry.[1][4]

Dysregulation of fatty acid transport is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers, making the study of these pathways critical for therapeutic development.[2]

| Property | Value | Reference |

| IUPAC Name | 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid | |

| Molecular Formula | C₁₈H₂₆N₄O₅ | |

| Molecular Weight | 378.42 g/mol | |

| Excitation Maximum | ~466 nm | |

| Emission Maximum | ~530 nm | |

| Purity | >98% |

Core Mechanisms: Cellular Uptake and Intracellular Transport

The journey of NBD-dodecanoic acid into the cell and to its metabolic fate is a multi-step process mediated by a symphony of proteins. While passive diffusion across the plasma membrane can occur, protein-mediated transport is the primary, regulated mechanism for long-chain fatty acids.[5]

Plasma Membrane Translocation

The initial and rate-limiting step is the movement across the plasma membrane, which is facilitated by a group of membrane-associated proteins.

-

CD36 (Fatty Acid Translocase) : A key scavenger receptor that binds long-chain fatty acids with high affinity.[1] The binding of a fatty acid to CD36 is believed to initiate a signaling cascade that promotes its internalization.[1] NBD-dodecanoic acid is a valuable tool for specifically studying this pathway.[1]

-

Fatty Acid Transport Proteins (FATPs) : A family of proteins (FATP1-6) that facilitate the transport of fatty acids across the membrane. They are thought to function in concert with acyl-CoA synthetases (ACS), which "trap" the incoming fatty acid by converting it to its acyl-CoA derivative, thereby maintaining a favorable concentration gradient for further uptake.

-

Plasma Membrane Fatty Acid Binding Protein (FABPpm) : A peripheral membrane protein that contributes to the high-affinity uptake of fatty acids.

Intracellular Trafficking

Once inside the cell, the hydrophobic nature of fatty acids necessitates a chaperone system for transport through the aqueous cytoplasm.

-

Cytoplasmic Fatty Acid Binding Proteins (FABPs) : A family of small, soluble proteins that bind to intracellular fatty acids, increasing their effective solubility and trafficking them to various organelles for metabolism or storage.[2][6] These proteins deliver the fatty acids to mitochondria for β-oxidation, the endoplasmic reticulum for esterification into complex lipids (e.g., triglycerides, phospholipids), or to lipid droplets for storage.[6][7]

The following diagram illustrates the CD36-mediated uptake pathway, a primary route for NBD-dodecanoic acid internalization.

Caption: CD36-mediated uptake and intracellular transport of NBD-dodecanoic acid.

Experimental Workflows: A Guide to Practice

Investigating the cellular uptake of NBD-dodecanoic acid requires robust and reproducible protocols. The choice of methodology—microscopy for qualitative visualization or flow cytometry/plate reader assays for quantitative analysis—depends on the specific research question.

The general workflow involves preparing cells, labeling them with the fluorescent probe, washing away the excess, and subsequent analysis.

Caption: General experimental workflow for an NBD-dodecanoic acid uptake assay.

Detailed Protocol: Quantitative Uptake Assay via Flow Cytometry

This protocol provides a self-validating system for quantifying NBD-dodecanoic acid uptake in adherent mammalian cells.[8][9]

A. Materials and Reagents

-

Adherent mammalian cells (e.g., CHO-K1, C2C12, HeLa)

-

Complete cell culture medium (e.g., MEM with 10% FBS)[10]

-

NBD-dodecanoic acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Trypsin-EDTA

-

Glass tubes (critical to prevent non-specific binding of the lipid)[8]

-

Flow cytometer

B. Protocol Steps

-

Cell Preparation:

-

Reagent Preparation:

-

Stock Solution: Prepare a 1-5 mM stock solution of NBD-dodecanoic acid in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Solution: Shortly before use, dilute the stock solution into serum-free medium to the final desired concentration (e.g., 1-5 µM).[11] It is crucial to resuspend the lipid in DMSO first before adding it to the aqueous buffer to ensure it is fully dissolved.[8]

-

-

Uptake Assay:

-

Wash the cells once with warm PBS to remove residual serum.

-

(Optional) If studying inhibition, pre-incubate cells with inhibitors (e.g., sulfo-N-succinimidyl oleate (SSO) for CD36) or vehicle control in serum-free medium for 30-60 minutes at 37°C.[11]

-

Remove the medium and add the NBD-dodecanoic acid working solution. Incubate for 15-30 minutes at 37°C.[1][11] This time frame is typically within the linear range of uptake for many cell types.

-

-

Stopping the Uptake and Cell Harvest:

-

To terminate the uptake, aspirate the labeling solution and immediately wash the cells three times with ice-cold PBS.[11] The cold temperature is critical as it arrests membrane transport processes.

-

Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Back-Exchange (Control for Membrane-Bound Probe):

-

To distinguish between internalized and plasma membrane-adherent probe, a back-exchange step is performed.

-

Resuspend a parallel sample of labeled cells in ice-cold PBS containing a high concentration of fatty acid-free BSA (e.g., 2%).[8][12] BSA acts as a "sink," effectively stripping the NBD-dodecanoic acid from the outer leaflet of the plasma membrane.

-

Incubate on ice for 10-15 minutes. The remaining fluorescence represents the internalized fraction.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellets in cold PBS.

-

Analyze the samples on a flow cytometer, using the appropriate laser (e.g., 488 nm) and emission filter (e.g., ~530/30 nm bandpass).

-

Record the mean fluorescence intensity (MFI) for a large population of cells (e.g., 10,000 events) for each condition.[8][9]

-

Protocol: Visualization of Uptake via Confocal Microscopy

This protocol is adapted for visualizing the subcellular localization of the probe.

-

Cell Preparation: Seed cells on glass-bottom imaging dishes or chamber slides.[4]

-

Labeling: Follow steps 2 and 3 from the flow cytometry protocol.

-

Washing: Follow step 4, but do not detach the cells.

-

(Optional) Counterstaining: To visualize organelles, cells can be co-stained with markers like LysoTracker Red for lysosomes or MitoTracker Red for mitochondria.[13]

-

Imaging: Add fresh, ice-cold PBS or HBSS to the dish.[11] Immediately image the live cells using a confocal microscope with appropriate laser lines and detectors for NBD and any counterstains.[12]

Data Interpretation and Troubleshooting

Quantitative Data Presentation: The effect of inhibitors on fatty acid uptake can be summarized to validate the involvement of specific pathways.

| Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) | % Uptake (Relative to Vehicle Control) | Pathway Targeted |

| Unstained Control | 50 | 0% | Background |

| Vehicle Control (DMSO) | 1550 | 100% | Total Uptake |

| SSO (CD36 Inhibitor) | 850 | ~52% | CD36-mediated |

| Energy Depletion (NaN₃/2-DG) | 250 | ~13% | Active Transport |

Note: Data are hypothetical and for illustrative purposes.

Energy depletion using sodium azide (NaN₃) and 2-deoxyglucose (2-DG) is a key control to confirm that the uptake is an active, energy-dependent process.[14] A significant reduction in uptake under these conditions validates that the observed fluorescence is not due to passive diffusion or simple membrane staining.[14]

Common Troubleshooting Scenarios:

| Issue | Probable Cause | Recommended Solution |

| High Background/Non-specific Binding | Hydrophobic interactions of the probe with surfaces or the outer cell membrane. | Perform all steps in glass tubes where possible.[8] Include a BSA back-exchange step to remove membrane-bound probe.[12] Use the lowest effective probe concentration.[4] |

| Low Signal | Inefficient uptake; incorrect filter sets; probe hydrolysis. | Optimize incubation time and concentration. Ensure microscope/cytometer filters match NBD's spectra (Ex: ~466nm, Em: ~530nm).[4] Prepare NBD stock in anhydrous DMSO and use promptly after dilution. |

| Cell Autofluorescence | Natural fluorescence from cellular components (e.g., FAD, NADH). | Always include an unstained cell sample to measure the baseline autofluorescence and subtract it from the signal of labeled cells.[4] |

| Metabolic Conversion | Cells may metabolize the NBD probe, altering its localization. | The assay is typically performed in the presence of phospholipase inhibitors to prevent hydrolysis.[12] Analyze lipid extracts via thin-layer chromatography (TLC) to assess metabolic conversion if needed.[8] |

References

- An In-depth Technical Guide to the Biological Applications of NBD Dodecanoic Acid N-Succinimidyl Ester. Benchchem.

- Unveiling Fatty Acid Dynamics: A Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester in Uptake Studies. Benchchem.

- NBD-lipid Uptake Assay for Mammalian Cell Lines. (2022-02-20). PMC - NIH.

- De novo labeling and trafficking of individual lipid species in live cells. PMC - NIH.

- NBD-lipid Uptake Assay for Mammalian Cell Lines. (2022-02-20). PubMed.

- NBD-dodecanoic acid, Fatty acid ligand binding site probe. Abcam.

- Fatty Acid Analogs and Phospholipids—Section 13.2. Thermo Fisher Scientific - ES.

- Structures of the fluorescent fatty acids examined. A, BODIPY-fatty...

- A novel fluorescent fatty acid, 5-methyl-BDY-3-dodecanoic acid, is a potential probe in lipid transport studies by incorporating selectively to lipid classes of BHK cells. PubMed.

- Application Notes and Protocols for Studying Drug Effects on Lipid Uptake Using NBD-Undecanoic Acid. Benchchem.

- Long-term imaging stability of NBD dodecanoic acid N-succinimidyl ester. Benchchem.

- Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. (2023-07-05). PMC - NIH.

- Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central.

- Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins? | Request PDF.

- The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel fluorescent fatty acid, 5-methyl-BDY-3-dodecanoic acid, is a potential probe in lipid transport studies by incorporating selectively to lipid classes of BHK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Effects of 12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic Acid

Introduction: The Utility and Caveats of a Fluorescent Fatty Acid Analog

12-(7-Nitrobenzofurazan-4-ylamino)dodecanoic acid (NBD-dodecanoic acid) is a fluorescently labeled fatty acid analog widely employed in biological research.[1][2] Its intrinsic fluorescence, conferred by the NBD (7-Nitrobenzofurazan-4-yl) group, allows for the direct visualization and quantification of fatty acid uptake, intracellular trafficking, and localization within living cells.[1][3][4] These characteristics make it an invaluable tool for investigating lipid metabolism, membrane dynamics, and the function of fatty acid binding proteins.[2][5][6]

However, the introduction of a fluorescent moiety and the use of a saturated twelve-carbon chain (dodecanoic acid) necessitate a critical evaluation of its potential impact on cellular homeostasis. While often used as a passive tracer, evidence from studies on its parent molecule, dodecanoic acid, suggests that it may not be biologically inert. This guide provides a comprehensive analysis of the potential cellular toxicity of NBD-dodecanoic acid, focusing on the underlying mechanisms and providing robust protocols for its empirical assessment.

Section 1: Evaluating the Cytotoxic Potential: Insights from the Parent Molecule

Direct, peer-reviewed studies focusing exclusively on the cytotoxicity of NBD-dodecanoic acid are not abundant. However, a significant body of research on the unlabeled parent fatty acid, dodecanoic acid (DDA), provides a strong basis for predicting its potential cellular effects. Dodecanoic acid, a medium-chain fatty acid, has been shown to exert cytotoxic effects in various cell types, particularly cancer cells.[7][8]

A 2024 study published in the Bioscience Journal demonstrated that dodecanoic acid induces oxidative stress-mediated death in liver cancer cells.[7][8] The researchers observed that DDA treatment led to a time- and dose-dependent decrease in cell viability.[7] These findings suggest that the dodecanoic acid backbone of the NBD-labeled probe is biologically active and can trigger potent cellular responses. Therefore, researchers must consider the possibility that experimental observations may be influenced by the intrinsic bioactivity of the fatty acid component, in addition to the tracking function of the NBD fluorophore.

Section 2: Key Mechanisms of Dodecanoic Acid-Induced Cytotoxicity

The toxicity of dodecanoic acid appears to be multifactorial, converging on the induction of apoptosis through the mitochondrial pathway.[7][8] The primary mechanisms identified are oxidative stress and the subsequent disruption of mitochondrial function.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify these reactive products.[9][10][11] Dodecanoic acid treatment has been shown to significantly increase intracellular ROS levels.[7][8] This overproduction of ROS can lead to widespread damage of cellular components, including lipids, proteins, and DNA.[10][12] The resulting cellular damage is a potent trigger for programmed cell death.[13]

Mitochondrial Dysfunction

Mitochondria are central hubs for cellular metabolism and are also critical regulators of cell death pathways.[10] They are a primary site for ROS production.[14][15] Dodecanoic acid has been shown to directly impact mitochondrial health by:

-

Decreasing Mitochondrial Membrane Potential (MMP): A reduction in MMP is an early indicator of mitochondrial dysfunction and a key event in the initiation of apoptosis.[7][8]

-

Reducing ATP Levels: Disrupted mitochondrial function impairs the cell's primary energy production pathway, leading to a decline in cellular ATP.[7]

This cascade of mitochondrial failure is a critical step in committing the cell to an apoptotic fate.

Induction of Apoptosis via the Mitochondrial Pathway

The culmination of oxidative stress and mitochondrial damage is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Dodecanoic acid treatment has been shown to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[7][8] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.[16] Specifically, dodecanoic acid has been found to increase the levels of cleaved (active) caspase-3, the primary executioner caspase responsible for dismantling the cell during apoptosis.[7][8]

The proposed mechanism is visualized in the diagram below.

Caption: Workflow for assessing NBD-Dodecanoic Acid cytotoxicity.

Protocol 3.1: Cell Viability Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity. [17]

-

Materials:

-

Cultured cells in a 96-well plate.

-

NBD-dodecanoic acid.

-

Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). * Lysis buffer (provided in kit or 1% Triton X-100).

-

Opaque-walled 96-well plates.

-

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate and culture until they reach ~80% confluency.

-

Prepare serial dilutions of NBD-dodecanoic acid in culture medium. Include a vehicle-only control (e.g., DMSO) and a no-treatment control.

-

Prepare a maximum lysis control by adding lysis buffer to a set of wells 45 minutes before the assay endpoint.

-

Aspirate the old medium from the experimental wells and add the medium containing the different concentrations of NBD-dodecanoic acid or controls.

-

Incubate for the desired experimental duration (e.g., 24, 48, 72 hours). [7] 6. Allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the LDH substrate mix according to the kit manufacturer's instructions.

-

Add the substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure fluorescence or absorbance on a plate reader at the wavelength specified by the manufacturer.

-